molecular formula C₁₅H₉D₄ClNNaO₃ B1145247 Zomepirac Sodium Salt-d4 CAS No. 85577-28-2

Zomepirac Sodium Salt-d4

Cat. No.: B1145247
CAS No.: 85577-28-2
M. Wt: 317.74
Attention: For research use only. Not for human or veterinary use.
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Description

Zomepirac Sodium Salt-d4 is a deuterated form of Zomepirac Sodium, a non-steroidal anti-inflammatory drug (NSAID) that was initially developed for its analgesic properties. It is chemically related to tolmetin and functions by inhibiting prostaglandin synthetase, which is crucial in the inflammatory process . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Zomepirac Sodium Salt-d4 can be synthesized through a series of chemical reactions starting from diethyl 1,3-acetonedicarboxylate, chloroacetone, and aqueous methylamine. The process involves the Hantzsch pyrrole synthesis to form an intermediate, followed by saponification, monoesterification, and thermal decarboxylation to yield an ester. This ester is then acylated with N,N-dimethyl-p-chlorobenzamide, and finally, saponification gives Zomepirac .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial in the production of the deuterated form to ensure the incorporation of deuterium atoms.

Chemical Reactions Analysis

Types of Reactions

Zomepirac Sodium Salt-d4 undergoes various chemical reactions, including:

    Oxidation: Involves the conversion of the parent compound to its oxidized form.

    Reduction: The reduction of the carbonyl group to an alcohol.

    Substitution: Halogenation and other substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are often used in further pharmacological studies.

Scientific Research Applications

Zomepirac Sodium Salt-d4 has several scientific research applications:

Mechanism of Action

Zomepirac Sodium Salt-d4 exerts its effects by inhibiting prostaglandin synthetase, an enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation and pain. The inhibition of this enzyme reduces the production of prostaglandins, thereby alleviating pain and inflammation . The deuterated form allows for more precise tracking and analysis in pharmacokinetic studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Zomepirac Sodium Salt-d4 is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies by allowing for more accurate tracking of the compound in biological systems. This makes it a valuable tool in drug development and research.

Properties

CAS No.

85577-28-2

Molecular Formula

C₁₅H₉D₄ClNNaO₃

Molecular Weight

317.74

Synonyms

5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetic Acid Sodium Salt-d4;  McN 2783-21-98-d4;  Sodium Zomepirac-d4;  Zomax-d4;  Zomepirac Sodium-d4;  Zomepirac Sodium Salt-d4

Origin of Product

United States

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